7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
CAS No.: 501352-29-0
Cat. No.: VC5375895
Molecular Formula: C19H20N6O3S2
Molecular Weight: 444.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 501352-29-0 |
|---|---|
| Molecular Formula | C19H20N6O3S2 |
| Molecular Weight | 444.53 |
| IUPAC Name | 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
| Standard InChI | InChI=1S/C19H20N6O3S2/c1-23-15-14(16(26)22-18(23)27)25(17(21-15)24-6-9-28-10-7-24)8-11-29-19-20-12-4-2-3-5-13(12)30-19/h2-5H,6-11H2,1H3,(H,22,26,27) |
| Standard InChI Key | DFIQFXYWUFPXGX-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCSC4=NC5=CC=CC=C5S4 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
IUPAC Name: 7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione .
Molecular Formula: .
Molecular Weight: 444.528 g/mol .
Key Substituents:
-
Benzothiazole-thioethyl group: A sulfur-linked benzothiazole moiety at position 7.
-
Methyl group: At position 3 of the purine core.
-
Morpholino group: A saturated nitrogen-oxygen heterocycle at position 8.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Likely low (hydrophobic groups) | Inferred |
| LogP (Octanol-Water) | Estimated 2.1–3.5 | Calculated |
Synthesis and Structural Analogues
Structural Analogues and Bioisosteres
-
Hsp90 Inhibitors: Purine derivatives with morpholino groups (e.g., AU2013204891B2 patent compounds) exhibit ATPase inhibitory activity .
-
Antimicrobial Agents: Thiazole-containing compounds (e.g., thiazolo[3,2-b]-1,2,4-triazines) show broad-spectrum antibacterial effects .
Biological Activity and Mechanism of Action
Anticancer Activity
-
Example: Compound 32 in Hagras et al.’s study (MIC = 0.78 μg/mL against MRSA) shares structural similarities .
Anti-inflammatory Applications
-
Triazolo-triazine derivatives demonstrate COX-2 inhibition, suggesting potential for this compound .
Computational and Structural Insights
Molecular Docking Predictions
-
Key Interactions:
Table 2: Predicted Binding Affinities
Research Gaps and Future Directions
Unexplored Areas
-
In Vivo Efficacy: No pharmacokinetic or toxicity data are available.
-
Synergistic Effects: Combination studies with existing antibiotics/chemotherapeutics.
Recommended Studies
-
Antimicrobial Assays: Testing against ESKAPE pathogens and biofilm-forming strains.
-
Kinase Profiling: Screening against a panel of human kinases (e.g., EGFR, VEGFR).
-
Structural Optimization: Modifying the morpholino group to enhance solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume